3,3',4,4'-Benzophenonetetracarboxylic dianhydride

Catalog No.
S662312
CAS No.
2421-28-5
M.F
C17H6O7
M. Wt
322.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3',4,4'-Benzophenonetetracarboxylic dianhydride

CAS Number

2421-28-5

Product Name

3,3',4,4'-Benzophenonetetracarboxylic dianhydride

IUPAC Name

5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione

Molecular Formula

C17H6O7

Molecular Weight

322.22 g/mol

InChI

InChI=1S/C17H6O7/c18-13(7-1-3-9-11(5-7)16(21)23-14(9)19)8-2-4-10-12(6-8)17(22)24-15(10)20/h1-6H

InChI Key

VQVIHDPBMFABCQ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O

Canonical SMILES

C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O

Synthesis of Polyimides:

BTDA is a crucial reactant in the synthesis of polyimides, a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance []. These properties make them valuable in various scientific research fields, including:

  • Electronics: Polyimides are widely employed in electronic devices like printed circuit boards (PCBs) and flexible electronics due to their excellent electrical insulating properties and ability to withstand high temperatures [].
  • Aerospace: In the aerospace industry, polyimides find use in spacecraft components and high-performance engine parts due to their lightweight nature and resistance to extreme temperatures and harsh environments [].
  • Membranes: Polyimides are utilized in the development of advanced membranes for gas separation, water purification, and fuel cells owing to their superior selectivity and chemical stability [].

The unique structure of BTDA, containing a central aromatic ring and four anhydride groups, allows for efficient reaction with diamines to form polyimides with tailored properties for specific research applications [].

Exploration of Novel Functional Materials:

Researchers are actively exploring BTDA's potential in developing novel functional materials with unique properties. Some promising areas of investigation include:

  • Photocatalytic Materials: BTDA-based polyimides demonstrate promising photocatalytic activity for degrading organic pollutants and generating hydrogen fuel, making them valuable for environmental remediation and sustainable energy research [].
  • Biomedical Applications: Research is underway to explore the potential of BTDA-derived materials in biomedical applications, such as drug delivery systems and biocompatible implants, due to their tunable properties and biocompatibility [].

3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) is an aromatic organic acid dianhydride. It is a key intermediate in the synthesis of high-performance polymers, particularly polyimides []. BTDA's significance lies in its ability to produce polyimides with excellent thermal stability, chemical resistance, and mechanical properties, making them valuable for various industrial applications [, ].


Molecular Structure Analysis

The BTDA molecule consists of a central benzophenone core (diphenyl ketone) with four carboxylic anhydride groups attached at the 3, 3', 4, and 4' positions []. This structure incorporates several key features:

  • Rigidity: The central benzophenone core provides rigidity to the molecule, which influences the final properties of the derived polymers [].
  • Planarity: The planar structure of the molecule allows for efficient chain packing in the resulting polymers, contributing to their excellent mechanical strength [].
  • Electron-withdrawing groups: The four carbonyl groups in the dianhydride functionality are electron-withdrawing, enhancing the thermal stability of the polymers formed from BTDA [].

Chemical Reactions Analysis

BTDA is primarily involved in condensation reactions with diamines to form polyimides. Here's the general reaction scheme:

n BTDA + n H2N-R-NH2 → Polyimide + 2n H2O

where R represents an aliphatic or aromatic group in the diamine structure [].

Synthesis

BTDA can be synthesized through various methods, with the most common approach involving the oxidation of benzophenonetetracarboxylic acid with acetic anhydride [].

C6H5C(C6H5)(COOH)4 → C6H5C(C6H5)(CO)2O2 + 2 CH3COOH (Eq. 1) []

Decomposition

BTDA can decompose upon exposure to high temperatures, releasing carbon dioxide and other organic products. The exact decomposition pathway depends on the specific conditions.

Physical and Chemical Properties

  • Appearance: Tan colored crystalline powder [].
  • Molecular Formula: C17H6O7
  • Molecular Weight: 322.3 g/mol []
  • Melting Point: Sublimes at ~490 °C []
  • Solubility: Slightly soluble in common organic solvents like acetone and dimethylformamide [].
  • Stability: Stable under dry conditions, but hydrolyzes readily in moist environments [].

Mechanism of Action (Not Applicable)

BTDA is a skin, eye, and respiratory irritant []. It can cause allergic reactions upon exposure. Here are some safety precautions to consider:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respirator when handling BTDA [].
  • Work in a well-ventilated area to avoid inhalation.
  • Avoid contact with skin and eyes.
  • Wash hands thoroughly after handling.
  • Store in a cool, dry place away from heat and light.

XLogP3

2

UNII

Y61GVA8097

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

2421-28-5

Wikipedia

4,4'-carbonyldiphthalic anhydride

General Manufacturing Information

All other basic organic chemical manufacturing
1,3-Isobenzofurandione, 5,5'-carbonylbis-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types